molecular formula C9H11NO B063270 (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 163061-74-3

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B063270
CAS No.: 163061-74-3
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-IUCAKERBSA-N
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Description

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone or the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 1-indanone using chiral reducing agents or catalysts to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods ensure high yield and enantiomeric purity, which are crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the indane ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds. Its versatility and reactivity make it a valuable component in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.

    1-amino-2-indanol: A related compound with a similar structure but lacking the chiral centers.

    2-aminoindan: Another similar compound with a different substitution pattern on the indane ring.

Uniqueness

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other related compounds. This uniqueness makes it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312048
Record name (1S,2S)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163061-74-3
Record name (1S,2S)-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163061-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-indanol, trans-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D038KU1TIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol chosen as a model compound for studying solvation effects on VCD spectra?

A1: The research paper focuses on computational methods to model solvation effects on VCD spectra, not on the inherent properties of this compound itself. This specific molecule likely possesses characteristics beneficial for the study, such as:

    Q2: How do the authors in [] account for the dynamic nature of solvation in their VCD calculations?

    A2: The research by Merten et al. [] goes beyond simply considering static solvent configurations. They utilize molecular dynamics (MD) simulations to capture the dynamic interplay between the solute (this compound) and the solvent (DMSO). Specifically, they employ both force field (FF) and first-principles (FP) based MD simulations. The FFMD approach enables a broader exploration of possible configurations within the solvent. Furthermore, the use of FPMD coupled with time-correlation functions of dipole moments allows for the inclusion of anharmonicity and entropy effects in the VCD calculations, providing a more realistic representation of the solvated system.

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